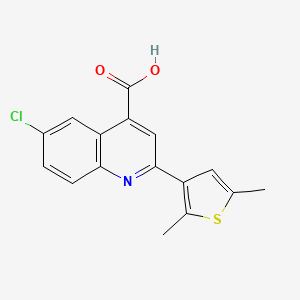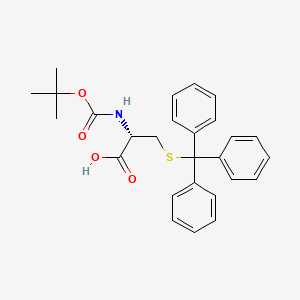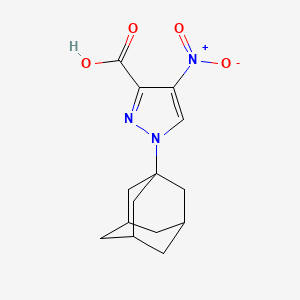
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 6th position and a thiophene ring at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the quinoline core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and thiophene groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.
2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid: Lacks the chloro group at the 6th position.
6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is unique due to the combination of the chloro group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRLOJKDFDYHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide](/img/structure/B2733843.png)

![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)

![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2733856.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)


amine hydrochloride](/img/structure/B2733860.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)
![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)

